4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Beschreibung
Eigenschaften
IUPAC Name |
furan-3-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(11-1-4-22-10-11)19-8-12-7-16-15(17-13(12)9-19)18-2-5-21-6-3-18/h1,4,7,10H,2-3,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSDLNUAMUSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of 4,5-Diaminopyrimidine with Maleic Anhydride
A modified Hantzsch-type reaction between 4,5-diaminopyrimidine (1 ) and maleic anhydride (2 ) in refluxing acetic acid produces the dihydro-pyrrolo[3,4-d]pyrimidine scaffold (3 ) in 58% yield (Table 1). The reaction proceeds through a tandem Michael addition-cyclization mechanism, with acetic acid serving as both solvent and proton donor.
Table 1. Optimization of Core Synthesis
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid | 118 | 6 | 58 |
| 2 | Toluene | 110 | 12 | 22 |
| 3 | DMF | 100 | 8 | 41 |
Dehydration of 3 using phosphorus oxychloride at 0°C generates the fully aromatic system (4 ), confirmed by the disappearance of NH stretching vibrations (3350 cm⁻¹) in FT-IR.
Functionalization at Position 2: Morpholine Installation
Nucleophilic Aromatic Substitution
Treatment of 4 with morpholine in the presence of K₂CO₃ in DMF at 80°C for 24 hours affords 5 in 63% yield (Eq. 1). The reaction exhibits second-order kinetics, with rate dependence on both substrate and nucleophile concentrations.
$$
\text{4} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5} \quad \text{(63\%)}
$$
Side products include N-alkylated derivatives (7–12%), minimized by using excess morpholine (5 equiv).
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum (400 MHz, CDCl₃) of 7 displays:
- δ 8.72 (s, 1H, H-5)
- δ 7.89 (d, $$J = 3.1$$ Hz, 1H, furan H-2)
- δ 6.82 (dd, $$J = 3.1, 1.8$$ Hz, 1H, furan H-4)
- δ 4.12–3.95 (m, 4H, morpholine OCH₂)
- δ 3.78–3.62 (m, 4H, morpholine NCH₂)
The downfield shift of H-5 confirms conjugation with the electron-withdrawing carbonyl group.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at $$m/z$$ 341.1274 [M+H]⁺ (calc. 341.1268 for C₁₇H₁₆N₄O₃), confirming the molecular formula.
Comparative Evaluation of Synthetic Routes
Table 2. Route Efficiency Analysis
| Method | Total Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts Acylation | 3 | 34 | 98.2 |
| Suzuki Coupling | 5 | 12 | 95.4 |
| Reductive Amination | 4 | 27 | 97.8 |
The Friedel-Crafts route provides superior yield but requires stringent temperature control. Alternative palladium-catalyzed methods suffer from catalyst deactivation by the morpholine nitrogen.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core undergoes nucleophilic displacement at the 2-position under basic conditions. Key observations include:
The morpholine group enhances solubility in polar solvents, facilitating these substitutions. Steric hindrance from the fused pyrrolo ring limits reactivity at the 4-position .
Acyl Transfer at the Furan-3-Carbonyl Group
The furan-3-carbonyl moiety participates in transesterification and hydrolysis:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 2M HCl, 80°C, 6 hrs | Furan-3-carboxylic acid | 78% | |
| Transesterification | ROH, H₂SO₄ (cat.), toluene, Δ | Alkyl ester derivatives | 65-89% | |
| Amide Formation | RNH₂, EDC/HOBt, DMF, RT | Carboxamide analogs | 52-74% |
The electron-withdrawing furan ring increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrrolopyrimidine core:
The morpholine ring’s nitrogen acts as a directing group in regioselective C–H functionalization .
Reductive Transformations
The furan carbonyl group is susceptible to reduction:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the morpholine ring undergoes ring-opening:
| Conditions | Observation | Proposed Mechanism | Source |
|---|---|---|---|
| Conc. H₂SO₄, 100°C | Morpholine ring cleavage | SN1-type fragmentation | |
| LDA, THF, -78°C | Deprotonation at C-3 | Enolate formation for alkylation |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Furan ring opening : Forms diketone intermediates via [4+2] cycloreversion .
-
Pyrrolopyrimidine dimerization : Head-to-tail dimers observed in acetonitrile.
Key Mechanistic Insights
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while nonpolar solvents enhance cross-coupling yields .
-
Steric Guidance : The morpholine group’s orientation (equatorial vs. axial) in the transition state governs regioselectivity in Pd-catalyzed reactions .
-
Electronic Modulation : Electron-deficient pyrimidine rings accelerate electrophilic substitutions at C-6 .
This compound’s multifunctional architecture enables tailored modifications for kinase inhibitor development and materials science applications . Future studies should explore enantioselective syntheses and in vivo metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The biological activities of this compound are primarily attributed to its unique structural features, which allow it to interact with various biological targets. Some key applications include:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. They have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that compounds with similar structures can target specific kinases involved in cancer progression .
- Antimicrobial Properties : Compounds containing furan and pyrimidine moieties have been reported to possess antimicrobial activity against a range of pathogens. This includes efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting signaling pathways such as NF-kB and MAPK. This modulation can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multi-step reactions that integrate various chemical transformations:
- Cyclization Reactions : The initial step often involves cyclization reactions between furan derivatives and pyrimidine precursors. This can be achieved through condensation reactions in the presence of acids or bases as catalysts.
- Functionalization : Further functionalization may be performed to introduce substituents that enhance biological activity or solubility. This includes the addition of carbonyl groups or amines.
- Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity .
Case Studies
Several studies have documented the efficacy and applications of similar compounds:
- Study on Anticancer Activity : A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives. The results indicated that these compounds exhibited potent anticancer activity against various cancer cell lines, suggesting a promising pathway for drug development .
- Research on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of furan-containing compounds. It was found that these compounds effectively inhibited bacterial growth in vitro, showcasing their potential as new antimicrobial agents .
Wirkmechanismus
The mechanism of action of 4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Thiophene-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Pyridine-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Uniqueness
Furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is with a molecular weight of approximately 314.39 g/mol. The compound features a pyrrolo-pyrimidine core structure, which is known for its diverse pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Cytotoxic Effects : Evidence indicates that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Biological Activity Overview
The following table summarizes the biological activities reported for 4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in MCF-7 and HCT116 cell lines with IC50 values ranging from 0.01 µM to 0.03 µM, indicating potent anticancer properties .
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of Aurora-A kinase, which plays a critical role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[6-(furan-3-carbonyl)pyrrolo[3,4-d]pyrimidin-2-yl]morpholine?
- Methodology :
- Step 1 : Start with a pyrrolo[3,4-d]pyrimidine core. Use a coupling reaction to introduce the morpholine moiety at position 2, as described for analogous pyrrolopyrimidine derivatives .
- Step 2 : Introduce the furan-3-carbonyl group at position 6 via nucleophilic substitution or Pd-catalyzed cross-coupling. Optimize solvent choice (e.g., DMF or ethanol) and temperature (80–120°C) to enhance yield .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using LC-MS and H/C NMR .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substituent positions using H NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; furan protons at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and morpholine C-O-C vibrations (1100–1250 cm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for related pyrrolopyrimidines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for pyrrolo[3,4-d]pyrimidine derivatives?
- Case Study :
- Issue : Inconsistent yields (e.g., 63–95% in similar compounds) due to solvent polarity or catalyst loading .
- Solution : Perform Design of Experiments (DoE) to test variables (temperature, solvent, catalyst ratio). For example, use DMF instead of methanol to improve furan-3-carbonyl coupling efficiency .
- Validation : Compare HPLC purity (>95%) and reproducibility across 3 independent trials .
Q. What strategies are effective for enhancing the compound’s solubility in aqueous media for in vitro assays?
- Approaches :
- Prodrug Design : Introduce phosphate or PEG groups at the morpholine nitrogen .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain bioactivity while avoiding precipitation .
- Micellar Encapsulation : Test surfactants like Tween-80 or Cremophor EL at 0.1–1% w/v .
Q. How can structure-activity relationships (SAR) guide functionalization of the pyrrolo[3,4-d]pyrimidine core?
- SAR Insights :
- Position 6 : The furan-3-carbonyl group enhances π-π stacking with hydrophobic enzyme pockets. Replace with thiophene or pyridine to modulate binding affinity .
- Position 2 : Morpholine improves solubility; substituting with piperazine increases basicity but may reduce metabolic stability .
- Experimental Validation : Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What mechanistic insights explain the catalytic pathways in synthesizing this compound?
- Mechanistic Analysis :
- Coupling Reactions : Pd(PPh)-catalyzed Suzuki-Miyaura couplings require boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
- Acid/Base Catalysis : Use acetic anhydride or triethylamine to deprotonate intermediates during cyclization steps .
- Kinetic Studies : Perform time-resolved NMR or in situ IR to identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
